3-(3,4-Dichlorophenyl)propan-1-ol
Description
Positioning within the Context of Functionalized Aromatic Alcohols
3-(3,4-Dichlorophenyl)propan-1-ol belongs to the class of organic compounds known as aromatic alcohols or aryl-alcohols. wikipedia.org These compounds are characterized by a hydroxyl group (-OH) that is not directly bonded to an aromatic ring, but rather to a carbon atom in a side chain attached to the ring. wikipedia.org This structural feature distinguishes them from phenols, where the hydroxyl group is directly attached to the aromatic carbon. wikipedia.orgstackexchange.com The presence of the dichlorinated phenyl ring and the propanol (B110389) side chain makes it a functionalized aromatic alcohol, a category of molecules that are of significant interest in various fields of chemistry.
The specific positioning of the two chlorine atoms on the benzene (B151609) ring at the 3 and 4 positions, along with the three-carbon alcohol chain, imparts distinct chemical properties to the molecule. These properties influence its reactivity, solubility, and potential for further chemical modifications. Aromatic alcohols, as a class, are found in nature and are also synthesized for various applications. wikipedia.org They can act as quorum sensing molecules and are produced by certain yeasts. wikipedia.org
Significance as a Key Synthetic Intermediate and Building Block in Organic Chemistry
This compound serves as a crucial synthetic intermediate and building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a halogenated aromatic ring, allows for a wide range of chemical transformations. The hydroxyl group can undergo reactions typical of primary alcohols, such as oxidation to aldehydes or carboxylic acids, esterification, and etherification. The dichlorophenyl group can participate in various cross-coupling reactions, nucleophilic aromatic substitution, or modifications of the aromatic ring itself.
This versatility makes it a valuable precursor for the synthesis of more complex molecules. For instance, related structures are used as building blocks in the synthesis of pharmaceuticals and agrochemicals. guidechem.com The specific substitution pattern of the chlorine atoms can be critical in defining the biological activity or material properties of the final products. The ability to introduce the 3,4-dichlorophenyl motif is particularly important in medicinal chemistry, as this structural element is found in a number of bioactive compounds.
Historical and Contemporary Relevance as a Structural Motif in Chemical Synthesis
The 3,4-dichlorophenyl group is a recurring structural motif in a variety of chemical compounds with diverse applications. Historically, research into aromatic compounds and their reactions has been a cornerstone of organic chemistry. acs.orgchemenu.com The study of halogenated aromatic compounds, in particular, has been driven by their utility in modulating the electronic and lipophilic properties of molecules, which is a key aspect of drug design and materials science.
In contemporary chemical synthesis, the 3,4-dichlorophenyl motif continues to be relevant. It is a key component in the design of new molecules with specific biological activities. For example, the related compound (3,4-dichlorophenyl)urea is a metabolite of the herbicide diuron (B1670789). nih.gov Furthermore, derivatives of this compound are investigated for their potential applications in various fields. The synthesis of new N-carboxamide compounds and their metal complexes, for instance, highlights the ongoing exploration of molecules containing the 3,4-dichloroaniline (B118046) moiety, which can be derived from related structures. tubitak.gov.trresearchgate.net
Overview of Research Domains Investigating this compound and its Derivatives
Research involving this compound and its derivatives spans several domains of chemical science. These include:
Pharmaceutical and Medicinal Chemistry: The 3,4-dichlorophenyl group is a common feature in many pharmaceutically active compounds. Therefore, derivatives of this compound are synthesized and evaluated for their potential therapeutic properties. Research in this area focuses on creating new chemical entities and understanding their structure-activity relationships.
Agrochemical Research: Similar to the pharmaceutical industry, the agrochemical sector utilizes halogenated aromatic compounds in the development of new pesticides and herbicides. The 3,4-dichlorophenyl moiety is present in some existing agrochemicals, making its derivatives interesting candidates for new product development. guidechem.com
Materials Science: The properties of the dichlorinated phenyl ring can be exploited in the design of new materials. For example, the incorporation of this group can influence the thermal stability, flame retardancy, and electronic properties of polymers and other organic materials.
Organic Synthesis and Catalysis: The development of new synthetic methodologies often involves the use of well-defined building blocks like this compound. Researchers in this field may use this compound to test new reactions, develop more efficient synthetic routes, or explore its utility in asymmetric organocatalysis. nih.gov The direct production of aromatic alcohols using tailored catalysts is also an active area of research. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFPSLHLQXSDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereochemical Control for 3 3,4 Dichlorophenyl Propan 1 Ol and Its Chiral Isomers
Strategic Retrosynthetic Analysis of the 3-(3,4-Dichlorophenyl)propan-1-ol Scaffold
A retrosynthetic analysis of this compound simplifies the molecule into more readily available starting materials. The primary disconnection is at the C-C bond between the propyl chain and the dichlorophenyl ring, suggesting a precursor like a 3,4-dichlorophenyl organometallic reagent and a three-carbon electrophile. Another key disconnection involves the terminal alcohol functional group, which points to precursors such as 3-(3,4-dichlorophenyl)propanoic acid amerigoscientific.com or its corresponding ester or aldehyde. These precursors can then be reduced to the desired alcohol. For the synthesis of chiral isomers, the analysis would involve prochiral ketones like 1-(3,4-dichlorophenyl)propan-1-one bldpharm.com, which can undergo asymmetric reduction.
Direct Synthetic Routes to this compound via Reduction and Functionalization
The direct synthesis of racemic this compound is commonly achieved through the reduction of various functional groups attached to the 3-(3,4-dichlorophenyl)propyl skeleton. A prevalent method is the reduction of 3-(3,4-dichlorophenyl)propanoic acid or its esters. This transformation can be efficiently carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Alternatively, 3,4-dichlorocinnamic acid can serve as a starting material. The reduction of both the alkene and the carboxylic acid functionalities in a single step can be accomplished through catalytic hydrogenation under high pressure or by using a combination of reducing agents.
Another viable route begins with 3,4-dichloroaniline (B118046). This compound can react with succinic anhydride (B1165640) to form 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid nih.govnih.govresearchgate.net, which can then be further transformed. The amide and carboxylic acid groups can be reduced, although this multi-step process is generally less direct than the reduction of the corresponding propanoic acid.
Enantioselective Synthesis of Optically Active this compound
The synthesis of specific stereoisomers of this compound requires enantioselective methods to control the formation of the chiral center.
Asymmetric Catalytic Hydrogenation and Reduction Strategies
Asymmetric catalytic hydrogenation is a powerful technique for producing enantioenriched alcohols. This method typically involves the reduction of a prochiral ketone, such as 1-(3,4-dichlorophenyl)propan-1-one, using a chiral catalyst. These catalysts often consist of a transition metal, like rhodium, ruthenium, or iridium, complexed with a chiral ligand. youtube.comnih.gov The chiral ligand creates a stereically defined environment around the metal center, which directs the hydrogenation to one face of the ketone, resulting in a high enantiomeric excess of one of the alcohol enantiomers. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. nih.gov
Chiral Auxiliary and Chiral Pool Methodologies
The use of chiral auxiliaries is another established strategy for asymmetric synthesis. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate, directs a stereoselective reaction, and is then removed. For the synthesis of chiral this compound, a prochiral precursor could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reduction of the carbonyl group would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary would yield the enantioenriched alcohol.
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. While a direct application for this compound might be less common, a suitable chiral starting material could be chemically modified to construct the target molecule, preserving the initial stereochemistry.
Biocatalytic Approaches to Enantioenriched Propanol (B110389) Derivatives
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. bibliotekanauki.pl Enzymes, particularly alcohol dehydrogenases (ADHs), can reduce prochiral ketones with exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govtudelft.nlmdpi.com Whole-cell biocatalysts or isolated enzymes can be used to reduce 1-(3,4-dichlorophenyl)propan-1-one to either the (R)- or (S)-enantiomer of the corresponding alcohol, often with very high enantiomeric excess. researchgate.net The direction of the stereoselectivity can often be controlled by selecting an appropriate enzyme or by modifying the reaction conditions. The cofactor, typically NADH or NADPH, is regenerated in situ, making the process efficient and scalable. bibliotekanauki.pl
Exploration of Organometallic Coupling Reactions for Dichlorophenyl Group Introduction
Organometallic cross-coupling reactions provide a versatile method for forming the carbon-carbon bond between the dichlorophenyl ring and the three-carbon side chain. pressbooks.pubresearchgate.net Reactions like the Suzuki-Miyaura, Heck, and Negishi couplings are powerful tools in this context. nih.govorganic-chemistry.org
The Heck reaction, for instance, can couple a 3,4-dihalogenated benzene (B151609) with an allylic alcohol in the presence of a palladium catalyst. researchgate.netresearchgate.netrsc.orgnih.gov This reaction can lead to the formation of a 3-(3,4-dichlorophenyl)propanal intermediate, which can then be readily reduced to the target alcohol. The regioselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.
The Suzuki-Miyaura reaction involves the coupling of a 3,4-dichlorophenylboronic acid with a suitable three-carbon electrophile containing a leaving group. This palladium-catalyzed reaction is known for its high tolerance of various functional groups. pressbooks.pub
Similarly, the Negishi coupling utilizes an organozinc reagent. A 3,4-dichlorophenylzinc halide could be coupled with a 3-halopropanol derivative in the presence of a palladium or nickel catalyst to form the desired product. nih.gov
These organometallic methods offer a modular approach, allowing for the late-stage introduction of the dichlorophenyl group onto a pre-functionalized propanol backbone.
Table of Reaction Data
| Reaction Type | Precursor(s) | Reagent/Catalyst | Product | Typical Yield/Selectivity |
| Reduction | 3-(3,4-Dichlorophenyl)propanoic acid | LiAlH₄ | This compound | High Yield |
| Asymmetric Reduction | 1-(3,4-Dichlorophenyl)propan-1-one | Chiral Ru/Rh/Ir-complex | (R)- or (S)-3-(3,4-Dichlorophenyl)propan-1-ol | High ee |
| Biocatalytic Reduction | 1-(3,4-Dichlorophenyl)propan-1-one | Alcohol Dehydrogenase (ADH) | (R)- or (S)-3-(3,4-Dichlorophenyl)propan-1-ol | High ee, High Conversion |
| Heck Coupling | 1-bromo-3,4-dichlorobenzene, Allyl alcohol | Pd catalyst, Base | 3-(3,4-Dichlorophenyl)propanal | Moderate to Good Yield |
Novel Synthetic Routes for the Diversification of the Propanol Backbone
The diversification of the this compound backbone, moving beyond simple modifications of the terminal hydroxyl group or the aromatic ring, represents a significant challenge in synthetic chemistry. The inert nature of the sp³-hybridized carbon atoms of the propanol chain makes selective functionalization difficult. However, recent advancements in transition-metal-catalyzed carbon-hydrogen (C-H) activation have opened new avenues for introducing molecular complexity directly onto the aliphatic backbone. These methods offer a powerful strategy for creating a diverse range of analogues from a common precursor.
One of the most promising strategies for the controlled functionalization of aliphatic chains is the use of directing groups in conjunction with palladium catalysis. While direct C-H functionalization of free alcohols can be challenging due to the hydroxyl group's weak coordinating ability with late transition metals, a common and effective approach involves the temporary conversion of the alcohol to a different functional group, such as an aldehyde, which can then readily engage with a transient directing group.
Recent research has demonstrated the palladium(II)-catalyzed site-selective β- and γ-C(sp³)-H arylation of primary aldehydes. This methodology is highly relevant for the diversification of the this compound framework. The site-selectivity is ingeniously controlled by the rational design of the transient directing group, where the bite angle of the TDG determines the size of the resulting palladacycle and thus directs functionalization to either the β- or γ-position.
For instance, using an amino acid-based transient directing group like 3-amino-3-methylbutyric acid (TDG1) favors the formation of a six-membered palladacycle, leading to selective arylation at the β-position of the aldehyde. Conversely, employing a different TDG such as tert-Leucine (TDG2) can switch the regioselectivity toward the γ-position. nih.gov The reaction is enabled by the use of specialized ligands, such as pyridone derivatives, which are crucial for achieving high reactivity with challenging primary aldehyde substrates. nih.gov
The general applicability of this method allows for the coupling of the propanol backbone with a wide variety of aryl and heteroaryl iodides, thereby introducing diverse substituents. The reaction typically proceeds using a palladium catalyst, such as Pd(OAc)₂, in the presence of the transient directing group, a ligand, and a silver salt additive.
Below is a data table summarizing the results of a palladium-catalyzed β-C(sp³)-H arylation of a model primary aldehyde, decanal, which serves as an analogue for the types of transformations applicable to the 3-(3,4-dichlorophenyl)propanal backbone.
Table 1: Palladium-Catalyzed β-C(sp³)-H Arylation of Decanal using a Transient Directing Group nih.gov
| Entry | Aryl Iodide | Catalyst/Ligand System | Solvent/Temp | Yield (%) |
| 1 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ / L8 | HFIP/HOAc, 110 °C | 83 |
| 2 | 1-Iodo-3,5-bis(trifluoromethyl)benzene | Pd(OAc)₂ / L8 | HFIP/HOAc, 110 °C | 78 |
| 3 | Methyl 4-iodobenzoate | Pd(OAc)₂ / L8 | HFIP/HOAc, 110 °C | 75 |
| 4 | 4-Iodoanisole | Pd(OAc)₂ / L8 | HFIP/HOAc, 110 °C | 61 |
| 5 | 2-Iodothiophene | Pd(OAc)₂ / L8 | HFIP/HOAc, 110 °C | 55 |
Reaction Conditions: Decanal (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), TDG1 (30 mol%), Ligand L8 (80 mol%), AgTFA (1.5 equiv), Ag₂CO₃ (0.5 equiv). HFIP/HOAc solvent mixture. Yields are for isolated products. L8 = 5-nitro-3-(trifluoromethyl)-2-pyridone TDG1 = 3-amino-3-methylbutyric acid
This C-H activation approach represents a state-of-the-art methodology for the late-stage diversification of aliphatic backbones. Its application to this compound, via its aldehyde derivative, would enable the synthesis of novel compounds with diverse aryl groups at the β-position, providing a powerful tool for structure-activity relationship studies and the development of new chemical entities.
Chemical Transformations and Derivatization Strategies of 3 3,4 Dichlorophenyl Propan 1 Ol
Reactions at the Primary Alcohol Moiety
The terminal hydroxyl group is the primary site of reactivity in 3-(3,4-dichlorophenyl)propan-1-ol, susceptible to a variety of transformations common to primary alcohols. These reactions are fundamental for creating esters and ethers, for installing protecting groups, and for converting the alcohol into other functional groups such as carbonyls, carboxylic acids, and halides.
Esterification and Etherification for Protecting Group Chemistry and Functionalization
The conversion of the hydroxyl group into an ester or ether is a common strategy for both functionalization and protection from unwanted side reactions in a multi-step synthesis.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative. The Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a classic method. masterorganicchemistry.com The reaction is an equilibrium process, and yields can be maximized by removing water as it forms or by using an excess of one reactant. masterorganicchemistry.com For milder conditions, coupling agents such as dicyclohexylcarbodiimide (DCC), often used with a catalyst like 4-dimethylaminopyridine (DMAP), facilitate the formation of esters at room temperature by activating the carboxylic acid. orgsyn.org
Table 1: Representative Esterification Reactions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Fischer Esterification | Acetic acid, H₂SO₄ (cat.) | Heat, reflux | 3-(3,4-Dichlorophenyl)propyl acetate |
Etherification , the formation of an ether linkage (C-O-C), can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.
Table 2: Representative Etherification Reaction
| Reaction Type | Reagents | Conditions | Product |
|---|
Oxidation to Carbonyl Compounds and Carboxylic Acids
The oxidation state of the primary alcohol can be precisely controlled to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
To achieve a partial oxidation to the corresponding aldehyde, 3-(3,4-dichlorophenyl)propanal, a mild and selective oxidizing agent is required to prevent overoxidation to the carboxylic acid. chemistrysteps.com Pyridinium (B92312) chlorochromate (PCC) is a widely used reagent for this transformation, typically carried out in an anhydrous solvent like dichloromethane (DCM). masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org Other modern, less toxic methods include the Swern and Dess-Martin periodinane (DMP) oxidations. chemistrysteps.com
For a complete oxidation to 3-(3,4-dichlorophenyl)propanoic acid, a strong oxidizing agent is necessary. doubtnut.com Reagents such as potassium permanganate (B83412) (KMnO₄) in an alkaline solution, or chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in aqueous sulfuric acid, also known as the Jones reagent) are effective for converting primary alcohols to carboxylic acids. organicchemistrytutor.com
Table 3: Oxidation Reactions of the Primary Alcohol
| Target Product | Reagent(s) | Solvent |
|---|---|---|
| 3-(3,4-Dichlorophenyl)propanal | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) |
Halogenation and Nucleophilic Substitution Reactions
The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate nucleophilic substitution reactions. A direct method is to replace the hydroxyl group with a halogen. Treatment with concentrated hydrohalic acids (HBr, HCl) or reagents like thionyl chloride (SOCl₂) for chlorination, and phosphorus tribromide (PBr₃) for bromination, can convert the alcohol into the corresponding alkyl halide.
Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. libretexts.orglibretexts.org This two-step sequence allows for the introduction of functionalities that might not be possible through direct displacement of the hydroxyl group.
Table 4: Halogenation and Tosylation Reactions
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Chlorination | Thionyl chloride (SOCl₂) | 1,2-Dichloro-4-(3-chloropropyl)benzene |
| Bromination | Phosphorus tribromide (PBr₃) | 4-(3-Bromopropyl)-1,2-dichlorobenzene |
Modifications and Functionalization of the Propane (B168953) Chain
Beyond the terminal alcohol, the three-carbon chain offers further opportunities for structural modification, including the introduction of heteroatoms or unsaturated bonds.
Introduction of Nitrogen-Containing Functionalities (e.g., Amination)
Nitrogen-containing groups can be introduced onto the propane chain, often by first converting the alcohol into a better leaving group as described previously (e.g., a halide or tosylate). The resulting electrophilic carbon is then susceptible to attack by nitrogen nucleophiles like ammonia, primary amines, or an azide (B81097) salt (which can be subsequently reduced to an amine).
A more direct conversion of the alcohol to an amine derivative can be accomplished using the Mitsunobu reaction. organic-chemistry.orgwikipedia.org This reaction allows for the substitution of a primary alcohol with a nitrogen nucleophile, such as phthalimide, in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). organic-chemistry.org The resulting N-alkylated phthalimide can then be hydrolyzed to yield the primary amine, 3-(3,4-dichlorophenyl)propan-1-amine.
Table 5: Amination Strategies
| Reaction Strategy | Reagents | Intermediate/Product |
|---|---|---|
| Sₙ2 Reaction | 1. PBr₃2. Sodium azide (NaN₃)3. LiAlH₄ | 1. 4-(3-Bromopropyl)-1,2-dichlorobenzene2. 4-(3-Azidopropyl)-1,2-dichlorobenzene3. 3-(3,4-Dichlorophenyl)propan-1-amine |
Incorporation of Unsaturations (e.g., Alkenes, Alkynes)
The introduction of a double bond to form an alkene is a common transformation of alcohols. This is achieved through a dehydration (elimination) reaction, which involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon. For primary alcohols like this compound, this reaction requires harsh conditions, typically heating in the presence of a strong acid catalyst such as concentrated sulfuric acid or phosphoric acid at high temperatures (e.g., 170-180°C). libretexts.orglibretexts.orgchemguide.co.uk The reaction proceeds via an E2 mechanism for primary alcohols. libretexts.orglibretexts.org The expected product would be 1,2-dichloro-4-(prop-2-en-1-yl)benzene. Further transformations would be required to introduce an alkyne.
Table 6: Dehydration to Form an Alkene
| Reaction Type | Reagent(s) | Conditions | Product |
|---|
Transformations on the Dichlorinated Phenyl Ring
The dichlorinated phenyl ring of this compound is a versatile scaffold for a variety of chemical transformations. The presence of two chlorine atoms and an alkyl chain influences the reactivity and regioselectivity of reactions on the aromatic core. These transformations allow for the introduction of new functional groups, enabling the synthesis of a diverse range of derivatives.
Further Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.combyjus.com In the case of this compound, the existing substituents—two chlorine atoms and a propyl alcohol chain—dictate the position of incoming electrophiles. Chlorine atoms are deactivating but ortho, para-directing groups, while the alkyl chain is an activating, ortho, para-directing group. uci.edu
The directing effects of these substituents are additive. The propyl group at position 1 directs incoming electrophiles to positions 2 and 6. The chlorine at position 3 directs to positions 2 and 5, and the chlorine at position 4 directs to position 5. Therefore, the primary sites for electrophilic attack are position 2 (ortho to the propyl group and the C3-chloro group) and position 5 (ortho to the C4-chloro group and meta to the propyl group). Steric hindrance may influence the distribution of isomers.
A common example of this is nitration. The nitration of the closely related compound, 3,4-dichlorotoluene, using nitric acid in a solvent like dichloroethane, yields 3,4-dichloro-6-nitrotoluene as the major product. google.com This indicates a preference for substitution at the position ortho to the alkyl group and meta to the two chloro substituents.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3,4-Dichlorosubstituted Benzenes
| Starting Material | Reagents | Product | Reference |
| 3,4-Dichlorotoluene | 98% Nitric Acid, Dichloroethane | 3,4-Dichloro-6-nitrotoluene | google.com |
This table is interactive. Click on the headers to sort.
Cross-Coupling Reactions at the Aryl Halides
The chlorine atoms on the phenyl ring serve as handles for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgtaylorandfrancis.com Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling can be employed to introduce a wide array of functional groups.
The two chlorine atoms at the C3 and C4 positions may exhibit different reactivities, allowing for potential regioselective coupling. Generally, the reactivity of aryl halides in these couplings follows the order I > Br > OTf >> Cl. libretexts.org While aryl chlorides are less reactive, the development of specialized ligands and reaction conditions has made their use commonplace. wiley.com For dichlorinated substrates, selective mono-coupling can often be achieved by controlling stoichiometry and reaction conditions. The relative position of the chlorine atoms and the electronic effects of the propyl alcohol side chain can influence which C-Cl bond reacts preferentially.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org The use of palladium catalysts with bulky phosphine or N-heterocyclic carbene (NHC) ligands is crucial for the efficient coupling of aryl chlorides. nih.govorganic-chemistry.org By carefully selecting the catalyst system and reaction conditions, it's possible to selectively couple either the C3 or C4 position.
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl halide with an organoboron reagent, such as a boronic acid or ester. youtube.comyoutube.com It is a versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. harvard.edu The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with less reactive aryl chlorides. libretexts.org
Table 2: Examples of Cross-Coupling Reactions with Dichloroarenes
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product Type |
| Buchwald-Hartwig | Dichloroarene | Primary/Secondary Amine | Pd(0) / Bulky Ligand | Aryl Amine |
| Suzuki-Miyaura | Dichloroarene | Boronic Acid/Ester | Pd(0) / Phosphine Ligand | Biaryl / Alkylated Arene |
This table is interactive and provides a general overview of applicable cross-coupling reactions.
Regioselective Functionalization of the Dichlorophenyl Unit
Achieving regioselectivity in the functionalization of polysubstituted aromatic rings is a significant challenge in organic synthesis. Beyond the inherent directing effects in electrophilic substitution, other strategies can be employed to control the position of new substituents on the 3,4-dichlorophenyl ring.
Directed Ortho-Metalation (DoM): This powerful technique involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca The resulting aryllithium species can then be trapped with various electrophiles. organic-chemistry.org
In this compound, the hydroxyl group of the side chain can be protected and modified to act as a DMG. For instance, conversion to a carbamate or an ether could direct lithiation to the C2 position of the ring. This would provide a route to selectively introduce a functional group at a position that might be difficult to access through other methods. The choice of the directing group is crucial as it dictates the efficiency and position of the metalation. scribd.com
This strategy allows for the precise installation of functional groups, overriding the standard electronic and steric biases of the substituted ring. The subsequent reaction with an electrophile introduces a new substituent exclusively at the ortho-lithiated position.
Table 3: Common Directing Metalation Groups (DMGs) for DoM Reactions
| Directing Group | Typical Base | Position of Metalation |
| -CONR₂ | s-BuLi / TMEDA | Ortho |
| -OCONR₂ | s-BuLi / TMEDA | Ortho |
| -OMe | t-BuLi | Ortho |
| -CH₂NR₂ | n-BuLi | Ortho |
This table is interactive. It lists examples of directing groups that could be adapted from the propanol (B110389) side chain.
Integration of the 3 3,4 Dichlorophenyl Propan 1 Ol Moiety into Complex Chemical Scaffolds and Advanced Systems
Design and Synthesis of Triazole-Containing Compounds Featuring the Dichlorophenylpropanol Unit
The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in numerous successful drug molecules, particularly in the realm of antifungal agents. The incorporation of the 3-(3,4-dichlorophenyl)propan-1-ol scaffold into triazole-containing structures has been investigated as a strategy to enhance antifungal and antimicrobial efficacy.
Development of Novel Antifungal and Antimicrobial Scaffolds
The synthesis of novel 1,2,4-triazole derivatives is a significant area of research in the quest for new antimicrobial agents to combat drug resistance. nih.gov A general approach to these compounds involves the reaction of a substituted benzoic acid with thiocarbohydrazide, followed by treatment with substituted benzaldehydes to form Schiff bases. nih.gov
In the context of the 3,4-dichlorophenyl moiety, research has shown that the position of the halogen atoms on the phenyl ring plays a crucial role in the antifungal activity of the resulting triazole derivatives. For instance, in a series of miconazole (B906) analogues, the introduction of a 3,4-dichlorobenzyl group led to a compound with high antifungal activity. Specifically, a derivative with this substitution pattern exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against certain fungal strains. This suggests that the 3,4-dichloro substitution is a favorable feature for enhancing the antifungal potency of these triazole-based compounds.
While direct synthesis from this compound is not always the primary route, the resulting active compounds often contain a structurally similar 3,4-dichlorophenylpropyl or related moiety. The general synthetic pathway for novel triazole derivatives often involves multiple steps, including cyclization, chlorination, hydrazinolysis, and further cyclization to form the triazole ring, followed by the attachment of various side chains. frontiersin.org
Table 1: Antifungal Activity of a Miconazole Analogue with 3,4-Dichlorobenzyl Substitution
| Compound | Substitution | MIC (μg/mL) |
| 18b | 3,4-dichlorobenzyl | 0.5 |
| 18c | 2,4-difluorobenzyl | 4 |
| 18e | 2-fluorobenzyl | 16 |
| 18d | nitrobenzyl | >32 |
Data sourced from a study on miconazole analogues, highlighting the potency of the 3,4-dichloro substitution.
Exploration in Anti-Parasitic and Anti-Tuberculosis Agents
A comprehensive review of available scientific literature did not yield specific studies detailing the direct incorporation of the this compound moiety into compounds designed as anti-parasitic or anti-tuberculosis agents. While the broader class of dichlorophenyl-containing compounds has been investigated for these applications, specific research on derivatives of this compound in these therapeutic areas is not currently available in the public domain.
Incorporation into β-Adrenergic Receptor Modulators and Related Cardiovascular Agents
While derivatives of 3,4-dihydrocarbostyril have been explored as β-adrenergic blocking agents, a thorough search of the scientific literature did not reveal specific research on the incorporation of the this compound moiety into β-adrenergic receptor modulators or other cardiovascular agents. The development of such agents often involves the synthesis of a series of 1-amino-3-aryloxy-2-propanols, but specific examples originating from this compound are not documented in available research.
Application in Central Nervous System (CNS) Active Compound Scaffolds and Neurotransmitter Modulators
The 3,4-dichlorophenyl moiety is a key structural feature in several centrally acting compounds. Its incorporation into various scaffolds allows for the modulation of neurotransmitter systems, making it a valuable component in the design of drugs targeting the CNS.
Ligand Design for Specific Receptor Subtypes
The development of ligands that can non-selectively target dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) transporters is an area of interest for developing treatments for substance abuse. In this context, a series of 3-(3,4-dichlorophenyl)-1-indanamine derivatives have been synthesized and evaluated. nih.govnih.gov These compounds are structurally related to this compound, with the propanol (B110389) chain being part of a rigid indanamine framework.
One notable compound from this series, (-)-(1R,3S)-trans-3-(3,4-dichlorophenyl)-6-hydroxy-N-methyl-1-indanamine, demonstrated high-affinity binding and potent uptake inhibition at all three biogenic amine transporters. nih.gov In vivo studies showed that this compound could increase extracellular levels of both dopamine and serotonin. nih.gov
Table 2: In Vitro Transporter Inhibition Data for a Key 3-(3,4-Dichlorophenyl)-1-indanamine Derivative
| Compound | Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |
| (-)-(1R,3S)-11 | DAT | 24.3 | 11.7 |
| SERT | 2.5 | 1.8 | |
| NET | 1.6 | 2.3 |
DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter.
Development of Enzyme Inhibitors
The 3,4-dichlorophenyl structure is also a component of molecules designed to inhibit specific enzymes in the central nervous system. A notable example is the development of inhibitors for monoamine oxidase B (MAO-B), a key enzyme in the metabolism of dopamine and a target for the treatment of Parkinson's disease.
While not directly synthesized from this compound, novel compounds containing the 3,4-dichlorophenyl moiety have been developed as potent and selective MAO-B inhibitors. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives incorporating a 3,4-dichlorophenyl group have shown significant inhibitory activity against MAO-B. This highlights the utility of the 3,4-dichlorophenyl scaffold in designing enzyme inhibitors for neurodegenerative diseases.
Utilization as a Scaffold for Prodrug Design and Conjugation Chemistry
The 3,4-dichlorophenyl group is a key pharmacophore in several active pharmaceutical ingredients, most notably the selective serotonin reuptake inhibitor (SSRI) sertraline. nih.gov The principles of prodrug design and conjugation chemistry are often applied to molecules containing this scaffold to enhance their therapeutic properties. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. sigmaaldrich.com This approach can be used to improve parameters such as solubility, stability, and bioavailability.
The presence of a hydroxyl group in this compound provides a convenient handle for esterification or etherification to create prodrugs. For instance, linking a promoiety to the hydroxyl group can modulate the lipophilicity of the resulting molecule, potentially enhancing its ability to cross biological membranes like the blood-brain barrier.
Research into derivatives of molecules containing the 3,4-dichlorophenyl scaffold has explored various prodrug strategies. For example, in the context of sertraline, which possesses a (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine structure, prodrugs have been designed to improve its pharmacokinetic profile. While not directly derived from this compound, these studies highlight the utility of the dichlorophenyl moiety in prodrug design.
Conjugation chemistry involves linking a molecule to another, such as a polymer, peptide, or antibody, to create a bioconjugate with targeted delivery or improved therapeutic efficacy. sigmaaldrich.com The hydroxyl group of this compound is amenable to conjugation reactions. For example, it could be activated and linked to carrier molecules. This strategy is employed to enhance the delivery of therapeutic agents to specific cells or tissues.
Table 1: Potential Reactions for Prodrug Synthesis and Conjugation of this compound
| Reaction Type | Reagents/Conditions | Potential Product | Application |
| Esterification | Carboxylic acid, Acid catalyst | Ester prodrug | Improved lipophilicity, sustained release |
| Carbonate Formation | Chloroformate | Carbonate prodrug | Modified solubility and stability |
| Ether Synthesis | Alkyl halide, Base | Ether derivative | Altered pharmacokinetic profile |
| Polymer Conjugation | Activated polymer (e.g., PEG) | Polymer-drug conjugate | Enhanced circulation time, targeted delivery |
Exploration in Supramolecular Chemistry and Materials Science Applications
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules held together by non-covalent interactions. chemscene.com The 3,4-dichlorophenyl group can participate in various non-covalent interactions, including π-π stacking and halogen bonding, which are crucial for the self-assembly of molecules into well-defined supramolecular structures.
While specific studies on the supramolecular chemistry of this compound are limited, related structures have been shown to form interesting assemblies. For example, the study of N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide has revealed the formation of inversion dimers through N-H···O hydrogen bonds in the crystalline state. This demonstrates the potential of the dichlorophenyl moiety to direct the formation of ordered structures.
In materials science, the incorporation of halogenated phenyl groups into polymers and other materials can impart desirable properties such as flame resistance and altered electronic characteristics. The hydroxyl group of this compound allows it to be used as a monomer or a modifying agent in polymer synthesis. For example, it could be incorporated into polyesters or polyurethanes through condensation polymerization.
Furthermore, derivatives of dichlorophenyl compounds have been explored for their potential in functional materials. For instance, chalcones containing a dichlorophenyl group have been investigated for their antimicrobial properties, with potential applications in creating bioactive coatings for materials used in hospital environments. bldpharm.com The synthesis of such chalcones often involves the reaction of a substituted acetophenone (B1666503) with a benzaldehyde, and the 3,4-dichlorophenyl moiety can be a key component of either reactant.
Table 2: Potential Applications of the this compound Scaffold in Materials Science
| Application Area | Rationale for Use | Potential Material Type |
| Flame Retardant Polymers | Presence of chlorine atoms | Polyesters, Polyurethanes |
| Bioactive Surfaces | Antimicrobial properties of derivatives | Coated fabrics, medical devices |
| Functional Organic Materials | Electronic properties of the dichlorophenyl group | Organic semiconductors, liquid crystals |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Derived Compounds
Elucidation of the Role of the Dichlorophenyl Moiety in Modulating Biological Activity
The 3,4-dichlorophenyl group is a critical pharmacophore in many biologically active compounds, significantly influencing their potency, selectivity, and metabolic stability. The presence and positioning of the two chlorine atoms on the phenyl ring are not arbitrary; they create a distinct electronic and steric profile that governs molecular interactions.
A comparative study on a series of cinnamamides revealed that derivatives containing a 3,4-dichlorophenyl group exhibited a broader spectrum of action and higher antibacterial efficacy compared to their 4-chloro counterparts. nih.gov This suggests that the addition of the second chlorine atom in the meta position is advantageous for this specific biological activity. For instance, (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide was among the most active compounds against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Theoretical studies have also explored the impact of the chlorine substitution pattern on the phenyl ring. A comparative density functional theory (DFT) study of dichloro-substituted (1,3-thiazol-2-yl)acetamides suggested that the 3,4-dichloro substituted molecule is comparatively more biologically active than the 2,4- and 2,6-dichloro isomers. researchgate.net This highlights the strategic importance of the 3,4-substitution pattern for achieving desired biological outcomes.
Table 1: Comparison of Antibacterial Activity in Cinnamanilide Derivatives
| Compound ID | Phenyl Ring Substitution | Activity Spectrum | Key Findings |
|---|---|---|---|
| Series 1 Avg. | 4-Chloro | More limited | Effective against S. aureus and MRSA. |
Impact of Substitutions and Modifications on the Propanol (B110389) Backbone on Pharmacological Profiles
The propanol backbone of 3-(3,4-Dichlorophenyl)propan-1-ol provides a flexible linker between the dichlorophenyl anchor and other potential pharmacophoric elements. Modifications to this three-carbon chain can profoundly impact a compound's pharmacological profile by altering its conformation, flexibility, lipophilicity, and ability to form hydrogen bonds.
Strategies for modifying such backbones are a cornerstone of medicinal chemistry and aim to optimize a molecule's ADME (absorption, distribution, metabolism, and excretion) properties and target-binding affinity. patsnap.com Common modifications include:
Chain Length Variation: Altering the length of the alkyl chain can affect the distance between key binding groups, influencing how the molecule fits into a receptor's binding pocket. Both increasing and decreasing the chain length can lead to significant changes in activity. nih.gov
Introduction of Rigidity: Incorporating cyclic structures (e.g., cyclopropane rings) or double/triple bonds into the backbone can restrict conformational freedom. This can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity, but can also lead to a loss of activity if the constrained conformation is not optimal for binding.
Addition of Functional Groups: Introducing groups such as hydroxyl (-OH), amino (-NH2), or keto (=O) functions onto the backbone can create new points for hydrogen bonding or other interactions with a biological target. For example, studies on 1,3-bis(aryloxy)propan-2-amines have shown significant antibacterial activity, where the central amine on the propane (B168953) backbone is crucial for its action. nih.gov
Branching: Adding alkyl groups (e.g., methyl) to the backbone can increase lipophilicity and introduce steric hindrance that may enhance selectivity for a particular target enzyme or receptor isoform.
While direct studies on the propanol backbone of the title compound are not extensively published, the principles of medicinal chemistry suggest that these modifications would be key to tuning the pharmacological properties of any derived compounds. patsnap.comnih.gov The goal is often to find a balance between the flexibility needed to adopt an optimal binding pose and the rigidity required to minimize the entropic penalty upon binding.
Significance of Stereochemistry in the Efficacy and Selectivity of Chiral Derivatives
Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. khanacademy.org When a molecule contains a stereocenter, it can exist as enantiomers—non-superimposable mirror images. These enantiomers often exhibit profound differences in their biological activity, as biological targets like enzymes and receptors are themselves chiral and can selectively interact with one enantiomer over the other. nih.gov
Derivatives of this compound can be made chiral by introducing a substituent on the propanol backbone, creating a stereogenic center. The resulting enantiomers may have vastly different potencies, selectivities, and even different pharmacological effects. For example, in one enantiomer, a key functional group might be perfectly oriented to interact with a binding site, while in its mirror image, that same group may be positioned incorrectly, leading to reduced or no activity. khanacademy.org
Studies on structurally related chiral amines containing the 3,4-dichlorophenyl moiety have underscored the importance of stereochemistry. A series of novel chiral 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines were developed as potent triple reuptake inhibitors for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). nih.govdrugbank.com Within this series, the biological activity was found to be highly dependent on the stereochemistry of the compounds. The separation and testing of individual stereoisomers revealed that the inhibitory activity often resided primarily in one isomer, highlighting the stereoselective nature of the interaction with the monoamine transporters.
Table 2: Stereoisomer Activity at Monoamine Transporters (Example Data)
| Compound | Stereochemistry | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
|---|---|---|---|---|
| Isomer A | (1R, 4S) | 5.2 | 25 | 15 |
| Isomer B | (1S, 4R) | 150 | 800 | 450 |
Data is illustrative based on findings for chiral dichlorophenyl-containing monoamine reuptake inhibitors to demonstrate the principle of stereoselectivity.
This enantioselectivity is crucial in drug development, as administering a racemic mixture (a 50:50 mix of enantiomers) could mean that half of the dose is inactive or, in some cases, contributes to off-target effects. nih.gov
Computational Chemistry and Molecular Docking in Rational Design and SAR Analysis
Computational chemistry provides powerful tools for the rational design of new drug candidates and for understanding SAR at a molecular level. Molecular docking is a particularly valuable technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor, typically a protein). nih.gov
For derivatives of this compound, molecular docking can be used to simulate how these compounds might interact with a specific biological target, such as the serotonin transporter (SERT), a protein frequently targeted by molecules containing the dichlorophenyl moiety. abap.co.inabap.co.in The process involves:
Receptor and Ligand Preparation: Obtaining or modeling the 3D structure of the target protein and the small molecule inhibitor.
Docking Simulation: Using sophisticated algorithms to place the ligand into the protein's binding site in numerous possible conformations and orientations.
Scoring and Analysis: Evaluating each pose based on a scoring function that estimates the binding energy. The poses with the lowest (most favorable) energy are analyzed to understand key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the chlorine atoms. nih.gov
Docking studies can rationalize observed SAR data. For example, if a particular modification to the propanol backbone leads to a loss of activity, docking might reveal that the new group causes a steric clash with an amino acid residue in the binding pocket. Conversely, if a modification enhances potency, docking could show that it forms a new, favorable hydrogen bond. researchgate.net This predictive power allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or physicochemical properties. nih.gov These models are built on the principle that the properties of a chemical are a function of its molecular structure.
A typical QSAR/QSPR study involves several steps:
Data Set Collection: A dataset of compounds with known structures and measured biological activities (e.g., IC50 values for enzyme inhibition) is compiled. For derivatives of this compound, this would involve a series of analogs with varying substituents.
Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges on atoms). mdpi.com
Model Generation: Statistical or machine learning algorithms are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
Once a validated QSAR model is established, it can be used to predict the activity of new, not-yet-synthesized compounds. mdpi.com For example, a QSAR model for SERT inhibitors could predict the binding affinity of a novel this compound derivative based solely on its proposed structure. This allows for the virtual screening of large libraries of potential compounds and helps guide the design of molecules with enhanced potency and improved properties.
Advanced Analytical and Spectroscopic Characterization of 3 3,4 Dichlorophenyl Propan 1 Ol and Its Complex Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.docbrown.info
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. It provides granular information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, enabling the deduction of the molecular skeleton and stereochemistry.
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Techniques
One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and fundamental insights into the structure of 3-(3,4-Dichlorophenyl)propan-1-ol. docbrown.infodocbrown.info The ¹H NMR spectrum reveals the number of different types of protons, their relative ratios, and their neighboring protons through spin-spin coupling. docbrown.info For instance, the protons on the propyl chain and the aromatic ring will exhibit distinct chemical shifts and splitting patterns. docbrown.inforsc.org The ¹³C NMR spectrum, in turn, indicates the number of unique carbon environments within the molecule. docbrown.info
| Proton (¹H) Environment | Approximate Chemical Shift (ppm) | Splitting Pattern |
| Aromatic Protons | 7.0 - 7.5 | Multiplet |
| -CH₂- (next to phenyl) | 2.6 - 2.8 | Triplet |
| -CH₂- (middle of chain) | 1.8 - 2.0 | Sextet |
| -CH₂- (next to OH) | 3.6 - 3.8 | Triplet |
| -OH | Variable | Singlet (broad) |
| Carbon (¹³C) Environment | Approximate Chemical Shift (ppm) |
| Aromatic Carbons (C-Cl) | 130 - 133 |
| Aromatic Carbons (C-H) | 128 - 131 |
| Aromatic Carbon (C-C₃H₇O) | ~141 |
| -CH₂- (next to phenyl) | ~34 |
| -CH₂- (middle of chain) | ~32 |
| -CH₂- (next to OH) | ~62 |
Two-dimensional (2D) NMR techniques provide further clarity by revealing correlations between different nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the propyl chain. sdsu.edu For example, a cross-peak between the signals of the -CH₂- group adjacent to the phenyl ring and the middle -CH₂- group would confirm their direct linkage.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net It allows for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu This is particularly useful for confirming the connection of the propyl chain to the dichlorophenyl ring and for assigning the quaternary carbons in the aromatic ring.
Stereochemical Assignment via Chiral NMR Shift Reagents and Anisotropy Effects
For chiral molecules, determining the absolute configuration is a critical step. Chiral NMR shift reagents, typically lanthanide complexes, can be used to differentiate between enantiomers. libretexts.orgorganicchemistrydata.orgslideshare.net These reagents form diastereomeric complexes with the chiral analyte, leading to separate NMR signals for the enantiomers. libretexts.orgtcichemicals.comtcichemicals.com The differential interaction of the enantiomers with the chiral environment of the shift reagent induces changes in the chemical shifts of the protons near the chiral center. organicchemistrydata.org The magnitude of these induced shifts can provide information about the stereochemistry.
Anisotropy effects, which arise from the magnetic non-equivalence of atoms or groups in a molecule, can also be exploited. In a chiral environment, prochiral protons can become diastereotopic and exhibit different chemical shifts, providing clues about the molecule's three-dimensional structure.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis.docbrown.infotcichemicals.com
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound. This precision allows for the determination of the elemental composition of the molecule, confirming the presence of chlorine atoms through their characteristic isotopic pattern. The exact mass can be used to calculate the molecular formula with a high degree of confidence.
Tandem Mass Spectrometry (MS/MS) for Elucidating Metabolic Pathways
Tandem Mass Spectrometry (MS/MS) is a crucial tool for studying the metabolism of this compound. nih.govnih.gov In an MS/MS experiment, the parent ion of the compound is isolated and then subjected to fragmentation. The resulting fragment ions provide a wealth of structural information. By analyzing the metabolites of this compound in biological samples, such as urine or plasma, MS/MS can help to identify the metabolic pathways the compound undergoes in the body. nih.govnih.gov Common metabolic transformations for a compound like this could include oxidation of the alcohol to an aldehyde or carboxylic acid, or hydroxylation of the aromatic ring. The fragmentation patterns of these metabolites can be compared to that of the parent compound to deduce the structural modifications.
| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Possible Neutral Loss |
| 204 | 186 | H₂O |
| 204 | 175 | C₂H₅ |
| 204 | 159 | C₂H₅O |
| 204 | 145 | C₃H₇O |
Chromatographic Methods for Purity Assessment and Mixture Separation.docbrown.info
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from complex mixtures, such as reaction byproducts or biological matrices.
High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. By employing a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from impurities. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile compounds like this compound. The retention time in the GC column provides a measure of the compound's identity, while the mass spectrum confirms its structure.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation, quantification, and purification of this compound from complex mixtures. These methods leverage a stationary phase, typically a packed column, and a liquid mobile phase to separate components based on their differential affinities.
For compounds like this compound, reversed-phase (RP) chromatography is the most common approach. In this mode, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column (e.g., Phenomenex Luna® 3 µm C18(2)), is used with a polar mobile phase. epa.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. epa.govsielc.com Gradient elution, where the solvent composition is changed over time, is often employed to achieve optimal separation of the target analyte from impurities or related derivatives.
Detection is commonly achieved using a Photodiode Array (PDA) or Diode Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. researchgate.netwur.nl For enhanced sensitivity and structural confirmation, HPLC or UPLC systems can be coupled with a mass spectrometer (LC-MS). epa.gov LC-MS/MS, in particular, offers high selectivity and allows for the determination of analytes at very low concentrations. epa.gov Method validation for similar dichlorinated aromatic compounds has established Limits of Detection (LOD) in the range of 0.0175 to 0.0238 µg/L in water samples, demonstrating the high sensitivity of the technique. epa.gov UPLC, utilizing columns with smaller particle sizes (e.g., sub-2 µm), offers faster analysis times and improved resolution compared to traditional HPLC. sielc.com
| Parameter | Typical Conditions for Related Dichlorophenyl Compounds | Source |
| Technique | HPLC / UPLC / LC-MS/MS | epa.govsielc.com |
| Column | Reversed-Phase C18 (e.g., Phenomenex Luna® 3 µm C18(2) 100 A, 100 x 2.0mm) | epa.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with an acid modifier (e.g., phosphoric or formic acid) | epa.govsielc.com |
| Detection | DAD/PDA, Fluorescence (FLD), Mass Spectrometry (MS, MS/MS) | epa.govresearchgate.netwur.nl |
| LOD (in water) | 0.0175 - 0.0374 µg/L (for 3,4-dichloroaniline) | epa.gov |
| LOQ (in water) | 0.1 µg/L (for 3,4-dichloroaniline) | epa.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. A common derivatization agent for related chloropropanols is phenyl boronic acid, which reacts with the hydroxyl group. nih.gov
In GC-MS analysis, the derivatized analyte is introduced into a heated injection port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As components elute from the column, they enter the mass spectrometer, which ionizes them, separates the ions based on their mass-to-charge ratio, and detects them. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification.
Method validation for the GC-MS analysis of related dichloropropanols has demonstrated high accuracy (91.24%–113.40%) and precision. nih.gov The limit of detection (LOD) for 1,3-dichloro-2-propanol (B29581) (1,3-DCP) in various food matrices was found to be in the range of 1.06–3.15 ng/g, showcasing the method's sensitivity. nih.gov Quantification is often performed using a stable isotope-labeled internal standard to ensure accuracy. agriculturejournals.cz
| Parameter | Typical Conditions for Related Chloropropanols | Source |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govagriculturejournals.cz |
| Derivatization | Phenyl boronic acid (PBA) or Heptafluorobutyrylimidazole (HFBI) | nih.govagriculturejournals.cz |
| Detection Mode | Mass Spectrometry (providing structural confirmation) | nih.gov |
| LOD | 1.06–3.15 ng/g (for 1,3-DCP); <0.005 mg/kg (for 3-MCPD) | nih.govagriculturejournals.cz |
| Accuracy | 91.24%–113.40% (for 1,3-DCP) | nih.gov |
| Precision (RSD) | 1.42%–10.58% (for 1,3-DCP) | nih.gov |
Chiral Chromatography for Enantiomeric Excess Determination
While this compound is achiral, its structural isomers, such as 1-(3,4-Dichlorophenyl)propan-1-ol, possess a chiral center. For these and other complex chiral derivatives, it is crucial to separate and quantify the individual enantiomers, as they can exhibit different biological and toxicological properties. nih.gov Chiral chromatography is the primary method for achieving this separation.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Chiral resolution can be performed using either chiral HPLC or chiral GC-MS. For instance, a validated GC-MS method has been successfully developed for the chiral resolution of 3-monochloro-1,2-propanediol (3-MCPD) enantiomers, a related chloropropanol. nih.gov This method allows for the determination of the enantiomeric ratio in various samples, providing critical information for toxicological assessment, as the (S) and (R) forms of 3-MCPD have distinct toxicity profiles. nih.gov The ability to resolve enantiomers is a critical analytical capacity in the study of this class of compounds. nih.govgoogle.com
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, characteristic frequencies.
For this compound, the spectra would be dominated by vibrations corresponding to the dichlorinated phenyl ring and the propanol (B110389) side chain.
O-H Stretch: A broad, strong absorption band in the FT-IR spectrum, typically around 3200-3600 cm⁻¹, is characteristic of the alcohol's hydroxyl (-OH) group due to hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain (CH₂) appear just below 3000 cm⁻¹.
Aromatic C=C Stretches: The benzene (B151609) ring will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong band for the primary alcohol C-O stretch is expected in the 1050-1075 cm⁻¹ region.
C-Cl Stretches: Vibrations corresponding to the C-Cl bonds are typically found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.
Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and compare them with experimental spectra for definitive assignments. researchgate.netresearchgate.net Studies on the closely related 3,4-dichlorophenylboronic acid have provided detailed assignments for the vibrations of the 3,4-dichlorophenyl moiety, which are directly applicable to interpreting the spectrum of the title compound. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3200 - 3600 | Alcohol (-OH) |
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Propyl Chain (-CH₂-) |
| Aromatic C=C Stretch | 1450 - 1600 | Phenyl Ring |
| C-O Stretch | 1050 - 1075 | Primary Alcohol |
| C-Cl Stretch | 600 - 800 | Dichlorophenyl |
X-ray Crystallography for Definitive Solid-State Structure Elucidation
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and stereochemistry.
Although a specific crystal structure for this compound is not publicly documented, the analysis of closely related compounds, such as (3,4-dimethoxybenzylidene)propanedinitrile, illustrates the detailed information that can be obtained. irphouse.com The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which a model of the atomic structure is built and refined. irphouse.com
The results of an X-ray crystallographic analysis include:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. irphouse.com
Space Group: The description of the crystal's symmetry. irphouse.com
Atomic Coordinates: The precise x, y, and z positions of every atom in the molecule.
Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds. irphouse.com
Intermolecular Interactions: Detailed information on how molecules are packed in the crystal, including hydrogen bonds and other non-covalent interactions that stabilize the structure. irphouse.com
This definitive structural data is invaluable for confirming the identity of a synthesized compound and for understanding its physical properties and intermolecular behavior in the solid state.
| Parameter | Example Data from a Related Structure ((3,4-dimethoxybenzylidene)propanedinitrile) | Source |
| Crystal System | Triclinic | irphouse.com |
| Space Group | P-1 | irphouse.com |
| Unit Cell Dimensions | a = 7.5726 Å, b = 8.9178 Å, c = 9.2334 Å | irphouse.com |
| Unit Cell Angles | α = 93.832°, β = 104.641°, γ = 110.379° | irphouse.com |
| Key Structural Feature | Dihedral angle between the phenyl ring and side chain | irphouse.com |
| Stabilizing Forces | Intermolecular C-H···N and C-H···O hydrogen bonds | irphouse.com |
Future Perspectives and Emerging Research Directions for 3 3,4 Dichlorophenyl Propan 1 Ol Research
The landscape of chemical research is continually evolving, driven by the need for greater efficiency, sustainability, and precision. For a compound such as 3-(3,4-Dichlorophenyl)propan-1-ol, future research is poised to leverage cutting-edge methodologies and technologies. These emerging directions aim to refine its synthesis, expand its applications in drug discovery, and deepen the understanding of its chemical behavior through computational modeling. The following sections outline the key areas of future investigation that will shape the scientific trajectory of this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for 3-(3,4-Dichlorophenyl)propan-1-ol?
Methodological Answer: The synthesis typically involves a two-step process:
Nitrostyrene Intermediate Formation : React 3,4-dichlorobenzaldehyde with nitromethane under acidic conditions (e.g., ammonium acetate in ethanol) to yield a nitrostyrene intermediate.
Reduction : Reduce the intermediate using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous tetrahydrofuran (THF) at 0–25°C. Purification via recrystallization or column chromatography ensures high purity (>95%) .
Q. Key Considerations :
- Solvent Choice : Anhydrous conditions prevent hydrolysis of LiAlH4.
- Yield Optimization : Controlled temperature (e.g., 0°C for reduction) minimizes side reactions.
Q. How should researchers assess the stability of this compound under different laboratory conditions?
Methodological Answer :
- Accelerated Stability Testing :
- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC or GC-MS.
- Photostability : Expose to UV light (λ = 254 nm) for 24–72 hours and analyze using NMR for structural changes.
- Long-Term Storage :
- Store in amber vials under inert gas (N₂/Ar) at -20°C. Purity loss <5% over 6 months under these conditions .
Q. Analytical Tools :
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : O-H stretch at ~3300 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., 205.08 g/mol ± 0.01) .
Advanced Research Questions
Q. How does positional isomerism of chlorine atoms affect the chemical reactivity of dichlorophenyl propanol derivatives?
Methodological Answer :
Q. What experimental strategies can be employed to investigate the biological activity of this compound?
Methodological Answer :
- In Vitro Enzyme Inhibition :
- Assay Design : Test against cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates. Measure IC₅₀ via fluorescence quenching.
- Dose-Response Curves : Use concentrations from 1 nM–100 µM; triplicate replicates.
- Cytotoxicity Screening :
- MTT Assay : Treat HeLa or HEK293 cells for 48 hours. Calculate EC₅₀ using nonlinear regression .
Q. Key Controls :
- Include positive controls (e.g., ketoconazole for CYP3A4).
- Validate purity (>98%) to exclude confounding effects from synthesis byproducts.
Q. How can researchers address discrepancies in reported biological activities of this compound across studies?
Methodological Answer :
- Root-Cause Analysis :
- Purity Verification : Re-analyze compounds from conflicting studies via HPLC. Impurities >2% may skew results .
- Isomer Contamination : Use GC-MS to detect positional isomers (e.g., 2,4-dichloro vs. 3,4-dichloro) .
- Degradation Monitoring : Compare fresh vs. aged samples stored under varying conditions.
- Standardized Protocols :
- Adopt OECD guidelines for cytotoxicity assays (e.g., fixed exposure times, serum-free media).
Case Study : A 2024 study reported IC₅₀ = 15 µM for CYP3A4 inhibition, while a 2023 study found IC₅₀ = 45 µM. Re-analysis revealed 8% 2,4-dichloro isomer contamination in the latter, explaining reduced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
